molecular formula C24H27NO4 B7739351 8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B7739351
M. Wt: 393.5 g/mol
InChI Key: STHFPZWEWMEHAF-UHFFFAOYSA-N
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Description

8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a complex organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the formation of the chromen-4-one core followed by the introduction of the cyclohexyl(methyl)amino group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydro derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Similar in structure but may have different substituents.

    Flavonoids: Share the chromen-4-one core but differ in their biological activities.

Uniqueness

8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity compared to other chromen-4-one derivatives.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new therapeutic applications and industrial uses.

Properties

IUPAC Name

8-[[cyclohexyl(methyl)amino]methyl]-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-25(16-8-4-3-5-9-16)14-19-21(26)13-12-18-23(27)20(15-29-24(18)19)17-10-6-7-11-22(17)28-2/h6-7,10-13,15-16,26H,3-5,8-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHFPZWEWMEHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3OC)O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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